molecular formula C13H12ClNO3S B2848586 PfDHODH-IN-2 CAS No. 425629-94-3

PfDHODH-IN-2

Cat. No.: B2848586
CAS No.: 425629-94-3
M. Wt: 297.75
InChI Key: KJEPGRNXDUXOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of PfDHODH-IN-2 involves multiple steps, starting with the preparation of the dihydrothiophenone core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PfDHODH-IN-2 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PfDHODH-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

PfDHODH-IN-2 is unique compared to other similar compounds due to its high selectivity and potency against PfDHODH. Similar compounds include:

This compound stands out due to its high selectivity for PfDHODH over human dihydroorotate dehydrogenase, making it a promising candidate for antimalarial drug development .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,16H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZUOZADGNBHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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